molecular formula C11H11ClN2O B15067461 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone

Cat. No.: B15067461
M. Wt: 222.67 g/mol
InChI Key: SXDSJRCZARDXMJ-UHFFFAOYSA-N
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Description

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves the formation of the pyrrolo[2,3-c]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7-Chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is unique due to its specific substitution pattern and the presence of a chloro and ethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

1-(7-chloro-1-ethylpyrrolo[2,3-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C11H11ClN2O/c1-3-14-6-9(7(2)15)8-4-5-13-11(12)10(8)14/h4-6H,3H2,1-2H3

InChI Key

SXDSJRCZARDXMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C2=C1C(=NC=C2)Cl)C(=O)C

Origin of Product

United States

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